L-Valine-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

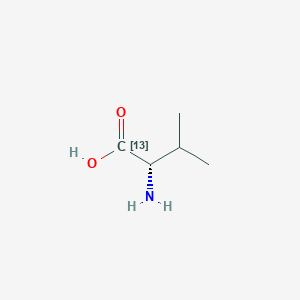

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-TXZHAAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453298 | |

| Record name | L-Valine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-85-6 | |

| Record name | L-Valine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Valine-1-¹³C for Researchers and Drug Development Professionals

Introduction: L-Valine-1-¹³C is a stable, non-radioactive isotopically labeled form of the essential branched-chain amino acid (BCAA) L-valine. In this molecule, the carbon atom at the carboxyl position (C1) is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling makes L-Valine-1-¹³C an invaluable tool in metabolic research, allowing scientists to trace the fate of valine through various biochemical pathways in vitro and in vivo. Its applications are particularly prominent in the fields of metabolic flux analysis (MFA), protein synthesis studies, and as an internal standard in clinical mass spectrometry. This guide provides a comprehensive overview of its fundamental properties, experimental applications, and its role in key metabolic pathways.

Core Properties of L-Valine-1-¹³C

L-Valine-1-¹³C shares the same chemical structure and biological activity as its unlabeled counterpart, L-valine. The key distinction lies in its molecular weight, which is increased by one atomic mass unit due to the presence of the ¹³C isotope. This mass difference is the basis for its detection and quantification in mass spectrometry-based analytical methods.

Physicochemical and Isotopic Properties

The fundamental properties of L-Valine-1-¹³C are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Chemical Formula | C₄¹³CH₁₁NO₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [1][3] |

| Exact Mass | 118.082333429 Da | [3] |

| CAS Number | 81201-85-6 | [1][2] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |

| Physical Form | Solid, white to off-white powder | [1][4] |

| Melting Point | 295-300 °C (sublimes) | [1][2] |

| Optical Activity | [α]20/D +27.5° (c = 8 in 6 M HCl) | [1] |

| Solubility | Slightly soluble in aqueous acid and methanol. | [2][4] |

Key Experimental Applications and Protocols

L-Valine-1-¹³C is a versatile tracer used in a variety of experimental contexts. Below are detailed methodologies for its principal applications.

Measurement of Muscle Protein Synthesis Rate

A primary application of L-Valine-1-¹³C is the in vivo measurement of muscle protein synthesis rates. This is often achieved using a "flooding dose" technique to rapidly equilibrate the isotopic enrichment of the precursor pool for protein synthesis.

Experimental Protocol: Flooding Dose Method for Muscle Protein Synthesis

-

Subject Preparation: Human or animal subjects are typically studied in a post-absorptive state to establish a baseline.

-

Tracer Administration: A bolus intravenous infusion of L-Valine-1-¹³C is administered. To minimize variations in the isotopic enrichment of free amino acids in plasma and tissue, a large amount of unlabeled L-valine is co-injected (the "flooding dose").

-

Sample Collection:

-

Blood Samples: Blood samples are collected at timed intervals to monitor the plasma enrichment of L-Valine-1-¹³C.

-

Muscle Biopsies: Muscle tissue biopsies are taken before the tracer infusion (baseline) and at a defined time point after the infusion (e.g., 90 minutes) to measure the incorporation of the labeled valine into muscle protein.

-

-

Sample Processing and Analysis:

-

Plasma: Plasma is deproteinized, and the free amino acids are extracted.

-

Muscle Tissue: Muscle proteins are hydrolyzed to release individual amino acids.

-

Derivatization: The amino acid samples are derivatized to make them volatile for Gas Chromatography (GC) analysis. A common method is the formation of N-acetyl methyl esters.

-

Analysis: The isotopic enrichment of L-Valine-1-¹³C in both the plasma (precursor pool) and the muscle protein hydrolysate (product) is determined using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

-

-

Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the following formula:

FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

Where:

-

E_protein is the change in isotopic enrichment of valine in muscle protein between the two biopsies.

-

E_precursor is the average isotopic enrichment of L-Valine-1-¹³C in the plasma over the study period.

-

t is the time in hours between the biopsies.

-

Metabolic Flux Analysis (MFA)

L-Valine-1-¹³C can be used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to quantify the rates (fluxes) of metabolic pathways.

Experimental Workflow for ¹³C-MFA

Caption: Workflow for ¹³C-Metabolic Flux Analysis using L-Valine-1-¹³C.

NMR Spectroscopy

L-Valine-1-¹³C is also utilized in Nuclear Magnetic Resonance (NMR) spectroscopy studies to probe protein structure and dynamics.

Sample Preparation for NMR Spectroscopy

-

Dissolution: Dissolve the L-Valine-1-¹³C labeled protein or peptide in a suitable deuterated solvent (e.g., D₂O). The concentration will depend on the specific experiment, but for ¹³C NMR, a higher concentration is generally preferred.

-

Internal Standard: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples may be added for chemical shift referencing.

-

pH Adjustment: Adjust the pH of the sample to the desired value using dilute deuterated acid or base.

-

Transfer to NMR Tube: Transfer the final solution to a clean, high-quality 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. The specific pulse sequences and acquisition parameters will be chosen based on the experimental goals.

Metabolic Pathways Involving L-Valine

L-Valine-1-¹³C is a powerful tool for studying the intricate pathways of valine metabolism.

Valine Catabolism

The degradation of valine is a multi-step process that occurs primarily in the mitochondria of muscle and other tissues. It begins with transamination, followed by oxidative decarboxylation, and a series of subsequent reactions that ultimately lead to the production of succinyl-CoA, an intermediate of the citric acid cycle.

Diagram of the L-Valine Catabolism Pathway

Caption: The catabolic pathway of L-valine.[6][7]

Role in mTOR Signaling

L-valine, along with other BCAAs, plays a crucial role in activating the mammalian target of rapamycin (mTOR) signaling pathway.[8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTOR by valine is a key mechanism by which this amino acid stimulates protein synthesis.

Simplified Diagram of L-Valine's Role in mTOR Signaling

Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.[8][9]

Conclusion

L-Valine-1-¹³C is an indispensable tool for researchers and drug development professionals investigating amino acid metabolism and protein kinetics. Its stable isotopic label allows for precise tracing and quantification in a variety of experimental settings, from whole-body protein turnover studies to detailed metabolic flux analyses at the cellular level. The methodologies and pathway information provided in this guide serve as a foundational resource for the effective application of L-Valine-1-¹³C in advancing our understanding of health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 4. KEGG PATHWAY Database [genome.jp]

- 5. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Valine - Wikipedia [en.wikipedia.org]

- 8. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

L-Valine-1-13C: A Technical Guide for Researchers

An In-depth Technical Guide on the Structure, Properties, and Applications of L-Valine-1-13C for Researchers, Scientists, and Drug Development Professionals.

This compound is a stable, non-radioactive isotopically labeled form of the essential amino acid L-valine. In this molecule, the carbon atom at the carboxyl group (position 1) is replaced with its heavy isotope, carbon-13 (¹³C). This isotopic labeling makes this compound a powerful tool in metabolic research, proteomics, and drug development, where it serves as a tracer to elucidate biochemical pathways and quantify metabolic fluxes. Its incorporation into proteins and metabolites allows for their detection and analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure and Formula

The chemical formula for this compound is C₅H₁₁NO₂.[1][2][3] Its IUPAC name is (2S)-2-amino-3-methyl(1-¹³C)butanoic acid.[1] The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group (with the ¹³C isotope), a hydrogen atom, and an isopropyl side chain.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 118.14 g/mol | [1] |

| Monoisotopic Mass | 118.082333429 Da | [1][2] |

| Isotopic Purity | 99 atom % ¹³C | |

| CAS Number | 81201-85-6 | [1] |

| Melting Point | 295-300 °C (sublimes) | [4][5] |

| Optical Activity | [α]20/D +27.5° (c=8 in 6 M HCl) | [5] |

| Form | Solid (White to Off-White) | [5] |

| Topological Polar Surface Area | 63.3 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

Experimental Protocols and Applications

This compound is a versatile tool employed in a range of experimental contexts. Below are detailed methodologies for its key applications.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is used to quantify the rates of metabolic reactions within a biological system. ¹³C-labeled substrates like this compound are instrumental in these studies.

Objective: To trace the metabolic fate of valine and quantify its contribution to various metabolic pathways.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a defined medium where unlabeled L-valine is replaced with this compound.

-

The concentration of the labeled valine should be optimized for the specific cell line and experimental goals.

-

Allow the cells to grow for a sufficient period to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.

-

-

Metabolite Extraction:

-

Harvest the cells and quench their metabolism rapidly, often using a cold solvent like methanol or a methanol-water mixture.

-

Extract the intracellular metabolites using an appropriate solvent system (e.g., a mixture of methanol, chloroform, and water).

-

-

Sample Analysis:

-

Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

MS-based methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are used to determine the mass isotopomer distribution of key metabolites.

-

NMR can also be used to identify the positions of ¹³C atoms in the metabolites.

-

-

Data Analysis and Flux Calculation:

-

The measured isotopomer distributions are used as input for computational models of cellular metabolism.

-

These models, based on the known metabolic network of the organism, are used to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful technique for the quantitative analysis of proteins.[6] While typically arginine and lysine are used, other amino acids like valine can be employed for specific research questions.

Objective: To compare the relative abundance of proteins between two or more cell populations.

Methodology:

-

Cell Culture and Labeling:

-

Culture one population of cells in a "light" medium containing the natural, unlabeled L-valine.

-

Culture a second population of cells in a "heavy" medium where the natural L-valine is replaced with this compound.

-

Ensure complete incorporation of the labeled amino acid by growing the cells for at least five to six doublings.

-

-

Experimental Treatment and Sample Pooling:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment).

-

Harvest the cells and combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet and extract the proteins.

-

Digest the proteins into peptides using a protease, most commonly trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Peptides containing this compound will have a specific mass shift compared to their unlabeled counterparts.

-

-

Data Analysis:

-

Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

-

In Vivo Studies of Protein Synthesis

This compound can be used as a tracer to measure the rate of protein synthesis in whole organisms.

Objective: To determine the fractional synthetic rate (FSR) of proteins in specific tissues.

Methodology:

-

Tracer Infusion:

-

Administer this compound to the subject, typically through a primed-constant intravenous infusion.

-

The priming dose is given to rapidly achieve a target isotopic enrichment in the precursor pool, followed by a continuous infusion to maintain this enrichment.

-

-

Sample Collection:

-

Collect tissue biopsies and/or blood samples at specific time points during the infusion.

-

-

Sample Processing and Analysis:

-

Isolate the protein fraction from the tissue samples and hydrolyze it into its constituent amino acids.

-

Determine the isotopic enrichment of this compound in the tissue protein and in the precursor pool (e.g., plasma or intracellular free amino acids) using mass spectrometry.

-

-

Calculation of Fractional Synthetic Rate:

-

The FSR is calculated as the rate of incorporation of the labeled amino acid into the protein, relative to the enrichment of the precursor pool over time.

-

Mandatory Visualizations

Below are diagrams illustrating the chemical structure of this compound and a conceptual workflow for a SILAC experiment.

References

- 1. This compound | C5H11NO2 | CID 11051625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 81201-85-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. spectra2000.it [spectra2000.it]

An In-Depth Technical Guide to the Isotopic Labeling and Enrichment of L-Valine-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, enrichment, and analysis of L-Valine-1-13C, a crucial isotopically labeled amino acid for metabolic research and drug development. This document details experimental protocols, presents quantitative data in a structured format, and illustrates key pathways and workflows to support researchers in their understanding and application of this stable isotope tracer.

Introduction to this compound

L-Valine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis, energy metabolism, and cell signaling. The isotopic labeling of L-Valine at the C1 carboxyl position with the stable isotope carbon-13 (¹³C) creates a powerful tool for tracing its metabolic fate in vivo and in vitro. L-Valine-1-¹³C allows for the precise measurement of protein synthesis rates, metabolic flux analysis, and the investigation of disease states such as insulin resistance and cancer. Its application in drug development includes use as an internal standard for quantitative mass spectrometry and in studies of drug metabolism and pharmacokinetics.

Synthesis and Enrichment of this compound

The chemical synthesis of L-Valine-1-¹³C typically involves a multi-step process that begins with a ¹³C-labeled precursor. A common and effective method is the Strecker amino acid synthesis, followed by chiral resolution to obtain the biologically active L-enantiomer.

Experimental Protocol: Strecker Synthesis of Dthis compound

The Strecker synthesis is a two-step procedure that produces a racemic mixture of the amino acid from an aldehyde. For Valine-1-¹³C, the synthesis starts with isobutyraldehyde and a ¹³C-labeled cyanide source.

Step 1: Formation of α-aminonitrile

-

In a well-ventilated fume hood, dissolve potassium cyanide-¹³C (K¹³CN) and ammonium chloride (NH₄Cl) in aqueous ammonia.

-

Cool the solution in an ice bath.

-

Slowly add isobutyraldehyde to the cooled solution with constant stirring.

-

Allow the reaction to proceed for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting α-aminonitrile can be extracted using an organic solvent such as diethyl ether.

Step 2: Hydrolysis of α-aminonitrile to Dthis compound

-

The extracted α-aminonitrile is subjected to acidic or basic hydrolysis. For acid hydrolysis, reflux the α-aminonitrile in a solution of hydrochloric acid (HCl).

-

The hydrolysis reaction will yield the racemic mixture DL-Valine-1-¹³C hydrochloride.

-

The product can be isolated by evaporation of the solvent and subsequent recrystallization.

Experimental Protocol: Chiral Resolution of Dthis compound

Since the Strecker synthesis produces a racemic mixture, a chiral resolution step is necessary to isolate the desired L-enantiomer. This can be achieved through enzymatic or chemical methods.

Enzymatic Resolution:

-

Acylate the racemic DL-Valine-1-¹³C to produce N-acetyl-DL-Valine-1-¹³C.

-

Incubate the N-acetylated product with an immobilized aminoacylase enzyme. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.

-

The resulting mixture contains L-Valine-1-¹³C and unreacted N-acetyl-D-Valine-1-¹³C.

-

Separate the free L-Valine-1-¹³C from the N-acetyl-D-Valine-1-¹³C using ion-exchange chromatography.

Chemical Resolution:

-

React the racemic mixture with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts.

-

These diastereomeric salts have different solubilities and can be separated by fractional crystallization.

-

After separation, the chiral resolving agent is removed to yield the pure L- and D-enantiomers.

Data Presentation: Synthesis Yield and Isotopic Enrichment

The following tables summarize typical quantitative data associated with the synthesis and analysis of L-Valine-1-¹³C.

| Synthesis Step | Parameter | Typical Value | Reference |

| Strecker Synthesis | Yield of racemic α-aminonitrile | 70-85% | General literature on Strecker synthesis |

| Hydrolysis | Yield of racemic Valine-1-¹³C | 80-95% | General literature on nitrile hydrolysis |

| Chiral Resolution | Yield of L-Valine-1-¹³C | 35-45% (from racemic mixture) | General literature on amino acid resolution |

| Overall Yield | - | 20-35% | Calculated |

| Analytical Method | Parameter | Typical Value | Reference |

| GC-C-IRMS | Isotopic Enrichment | >98% | [1] |

| Limit of Quantitation | 0.0002 tracer mole ratio | [1] | |

| Inter-day Repeatability (CV) | < 5.5% at 0.112 atom% enrichment | [1] | |

| LC-MS/MS | Isotopic Purity | >99% | Commercial supplier data |

| Chemical Purity | >98% | Commercial supplier data |

Signaling Pathways Involving L-Valine

L-Valine, as a BCAA, is not only a building block for proteins but also a signaling molecule that can influence metabolic pathways. One of the key pathways activated by L-Valine is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

Exogenous L-Valine has been shown to promote the activation of the PI3K/Akt signaling pathway.[2][3] This activation is crucial for some of the physiological effects of L-Valine, such as enhancing phagocytosis to combat multidrug-resistant bacteria.[3] The precise upstream mechanism of how L-Valine activates PI3K is still under investigation but may involve cell surface receptors or intracellular sensors that respond to amino acid availability.

Caption: L-Valine activates the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: From Synthesis to Analysis

The following diagram illustrates a typical experimental workflow for the production and analysis of L-Valine-1-¹³C.

Caption: Experimental workflow for L-Valine-1-¹³C synthesis and analysis.

Conclusion

The isotopic labeling of L-Valine with ¹³C at the carboxyl position provides a robust and versatile tool for a wide range of applications in biomedical research and drug development. The synthesis, while requiring multiple steps including a critical chiral resolution, can be achieved with good yields and high isotopic enrichment. The ability to trace the metabolism of L-Valine and its incorporation into proteins, coupled with its role in key signaling pathways, underscores the importance of L-Valine-1-¹³C as a valuable tracer for understanding health and disease. This guide provides the foundational knowledge and protocols to aid researchers in the successful application of this powerful research tool.

References

A Technical Guide to L-Valine-1-¹³C and Unlabeled L-Valine for Researchers and Drug Development Professionals

An in-depth exploration of the comparative properties, experimental applications, and relevant biological pathways of isotopically labeled and unlabeled L-Valine.

This technical guide provides a comprehensive overview of the key differences and similarities between L-Valine-1-¹³C and its unlabeled counterpart. It is intended for researchers, scientists, and professionals in drug development who utilize amino acids in their experimental and therapeutic workflows. This document details the physicochemical properties, provides exemplary experimental protocols, and visualizes the core biological pathways involving L-Valine.

Core Properties: A Comparative Analysis

The primary distinction between L-Valine-1-¹³C and unlabeled L-Valine lies in the isotopic enrichment of a single carbon atom. This seemingly minor alteration at the atomic level has significant implications for its use in experimental settings, particularly in tracer studies, without altering its fundamental chemical and biological behavior.

Physicochemical Properties

The introduction of a ¹³C isotope at the first carbon position (the carboxyl carbon) results in a slight increase in the molecular weight of L-Valine. Other physical and chemical properties remain largely unchanged, ensuring that the labeled molecule behaves identically to its native form within biological systems.

| Property | L-Valine-1-¹³C | Unlabeled L-Valine |

| Molecular Formula | C₄¹³CH₁₁NO₂ | C₅H₁₁NO₂ |

| Molecular Weight | 118.14 g/mol [1][2][3] | 117.15 g/mol [4] |

| Appearance | White crystalline powder | White crystalline powder[4][5][6] |

| Melting Point | 295-300 °C (sublimes)[1][3][7] | Approximately 315 °C (decomposes)[5] |

| Solubility in Water | Soluble (e.g., 20 mg/mL with sonication)[8] | Soluble (8.85% at 25°C)[5] |

| Solubility in Organic Solvents | Insoluble in common neutral solvents[9] | Almost insoluble in ethanol, ether, acetone[5] |

| Optical Activity [α]20/D | +27.5° (c=8 in 6 M HCl)[1][3] | +28.3 (c=1-2g/ml, in 5mol/L HCl)[5] |

| Isotopic Purity | Typically ≥99 atom % ¹³C[1][3] | Natural abundance (~1.1%) |

Biological Significance and Applications

L-Valine is an essential branched-chain amino acid (BCAA) that the human body cannot synthesize, making it a crucial component of a healthy diet.[10][11] It plays a vital role in muscle metabolism, tissue repair, and energy production.[6][10][12] L-Valine, along with leucine and isoleucine, is integral to protein synthesis and maintaining the body's nitrogen balance.[6]

The ¹³C-labeled form, L-Valine-1-¹³C, serves as a powerful tool in metabolic research.[13] Its primary application is as a tracer in stable isotope studies to elucidate metabolic pathways and quantify the rates of protein synthesis and degradation. Because its physicochemical properties are nearly identical to unlabeled L-Valine, it is readily taken up and utilized by cells in the same manner as the native amino acid, allowing for accurate tracking of metabolic fates.

Key Biological Pathways

L-Valine Catabolism

The breakdown of L-Valine is a multi-step process that occurs primarily in the mitochondria of muscle cells. The pathway involves transamination to α-ketoisovalerate, followed by oxidative decarboxylation and a series of subsequent reactions that ultimately yield succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle).

Caption: Simplified diagram of the L-Valine catabolic pathway.

BCAA Signaling in Muscle Protein Synthesis

Branched-chain amino acids, including L-Valine, play a crucial role in stimulating muscle protein synthesis through the activation of the mTOR (mechanistic target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: Overview of BCAA-mediated mTORC1 signaling pathway.

Experimental Protocols

The use of L-Valine-1-¹³C is central to metabolic flux analysis and protein synthesis studies. Below are detailed, exemplary protocols for these applications.

Protocol 1: ¹³C Metabolic Flux Analysis (MFA) using L-Valine-1-¹³C

This protocol outlines the general steps for conducting a ¹³C-MFA experiment to trace the metabolic fate of L-Valine in cell culture.

1. Experimental Design:

-

Define the metabolic model and the specific pathways of interest.

-

Select the appropriate cell line and culture conditions (e.g., media composition, growth phase).

-

Determine the optimal concentration of L-Valine-1-¹³C and the duration of the labeling experiment.

2. Cell Culture and Labeling:

-

Culture cells to the desired confluence in standard medium.

-

Replace the standard medium with a medium containing a known concentration of L-Valine-1-¹³C and other essential nutrients. Unlabeled L-Valine should be omitted or its concentration minimized.

-

Incubate the cells for a predetermined period to allow for the incorporation of the labeled valine into cellular metabolites and proteins.

3. Metabolite Extraction:

-

Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to separate the soluble metabolites from the cell debris and protein pellet.

4. Sample Analysis (LC-MS/MS):

-

Analyze the isotopic enrichment of metabolites in the soluble fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

The mass shift of +1 m/z for valine-containing metabolites will indicate the incorporation of the ¹³C label.

5. Data Analysis:

-

Quantify the fractional labeling of targeted metabolites.

-

Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and estimate the intracellular metabolic fluxes.

Caption: A generalized workflow for a ¹³C-MFA experiment.

Protocol 2: Measuring Muscle Protein Synthesis Rate with L-Valine-1-¹³C

This protocol describes a method to determine the fractional synthetic rate (FSR) of muscle protein using a primed, constant infusion of L-Valine-1-¹³C.

1. Subject Preparation:

-

Subjects should fast overnight (8-10 hours) prior to the experiment.

-

Insert catheters into an antecubital vein for tracer infusion and in a contralateral hand or wrist vein for blood sampling.

2. Tracer Infusion:

-

Administer a priming dose of L-Valine-1-¹³C to rapidly achieve isotopic equilibrium in the precursor pool.

-

Immediately follow with a continuous intravenous infusion of L-Valine-1-¹³C at a constant rate for the duration of the experiment (e.g., 4-6 hours).

3. Sample Collection:

-

Collect blood samples at regular intervals to monitor the isotopic enrichment of plasma L-Valine-1-¹³C.

-

Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period.

4. Sample Processing:

-

Separate plasma from blood samples and process to isolate free amino acids.

-

Homogenize muscle tissue samples and separate the intracellular free amino acid pool and the mixed muscle protein fraction.

-

Hydrolyze the muscle protein to its constituent amino acids.

5. Isotopic Enrichment Analysis (GC-C-IRMS or LC-MS/MS):

-

Determine the ¹³C enrichment of L-Valine in the plasma, the muscle intracellular free pool, and the muscle protein hydrolysate using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or LC-MS/MS.

6. FSR Calculation:

-

Calculate the FSR using the following formula: FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100 Where:

-

E_p1 and E_p2 are the ¹³C enrichments in the protein-bound L-Valine at the start and end of the infusion, respectively.

-

E_precursor is the average ¹³C enrichment of the precursor L-Valine (from plasma or muscle intracellular free pool) over the infusion period.

-

t is the duration of the infusion period in hours.

-

Caption: A logical workflow for measuring muscle protein synthesis.

Conclusion

L-Valine-1-¹³C is an indispensable tool for modern biomedical research, enabling precise and dynamic measurements of metabolic processes that are not possible with its unlabeled counterpart. While their fundamental properties are nearly identical, the isotopic label provides a powerful means to trace, quantify, and model the intricate network of biochemical reactions in which L-Valine participates. This guide serves as a foundational resource for the effective application of both labeled and unlabeled L-Valine in research and development.

References

- 1. Valine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 11. researchgate.net [researchgate.net]

- 12. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KEGG PATHWAY: Valine, leucine and isoleucine degradation - Littorina saxatilis [kegg.jp]

A Technical Guide to L-Valine-1-13C: Identification, Analysis, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on L-Valine-1-13C, a stable isotope-labeled amino acid crucial for advancements in metabolic research and drug development. This document details its identification, physicochemical properties, and key applications, with a focus on experimental protocols for measuring protein synthesis and tracing metabolic pathways.

Identification and Physicochemical Properties

This compound is a form of the essential amino acid L-valine where the carbon atom at the first position (the carboxyl carbon) is replaced with the stable isotope carbon-13. This isotopic labeling allows for its use as a tracer in various biological studies without the concerns associated with radioisotopes.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 81201-85-6[1][2] |

| Molecular Formula | C₄¹³CH₁₁NO₂[3] |

| Molecular Weight | 118.14 g/mol [1][2] |

| IUPAC Name | (2S)-2-amino-3-methyl-[1-¹³C]butanoic acid |

| Synonyms | L-Valine-¹³C₁, L-(1-¹³C)Valine |

| PubChem CID | 11051625[4] |

| MDL Number | MFCD00084098[1] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 295-300 °C (subl.)[5][6] |

| Solubility | Soluble in water |

| Storage Temperature | -20°C[4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C[1][2] |

Experimental Applications and Protocols

This compound is a powerful tool for researchers, primarily utilized in two key areas: the measurement of protein synthesis rates and metabolic flux analysis.

Measurement of Protein Fractional Synthetic Rate (FSR)

Stable isotope tracers like this compound are instrumental in determining the rate of protein synthesis in vivo. The protocol outlined below is based on the gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) method, a robust technique for measuring low isotopic enrichment levels.[7]

Experimental Protocol: Measurement of Protein FSR using L-[1-¹³C]Valine

1. Infusion of L-[1-¹³C]Valine:

-

A primed, continuous intravenous infusion of L-[1-¹³C]Valine is administered to the subject. A typical infusion rate is 2 mg kg⁻¹ h⁻¹ for a duration of 6 hours to reach an isotopic steady state in the plasma.[7]

2. Sample Collection:

-

Blood samples are collected at regular intervals to monitor the plasma enrichment of L-[1-¹³C]Valine.

-

Tissue biopsies (e.g., skeletal muscle) are taken at the beginning and end of the infusion period to measure the incorporation of the tracer into tissue proteins.[7]

3. Sample Preparation:

-

Plasma: Plasma is separated from blood samples, and amino acids are extracted.

-

Tissue: Tissue samples are homogenized, and proteins are precipitated. The protein pellet is then hydrolyzed to release individual amino acids.

4. Derivatization:

-

The amino acids from both plasma and tissue hydrolysates are derivatized to make them volatile for gas chromatography. A common method is the formation of N-methoxycarbonylmethyl (MCM) esters.[7] This derivatization is rapid and allows for good separation of valine from other branched-chain amino acids.[7]

5. GC/C/IRMS Analysis:

-

The derivatized samples are injected into a gas chromatograph for separation.

-

The separated amino acids are then combusted to CO₂ gas.

-

The isotopic ratio of ¹³CO₂ to ¹²CO₂ is measured by an isotope ratio mass spectrometer.[7]

6. Calculation of FSR:

-

The FSR is calculated using the following formula:

-

FSR (%/h) = (E_protein / E_precursor) * (1 / t) * 100

-

Where:

-

E_protein is the enrichment of L-[1-¹³C]Valine in the tissue protein (the difference in enrichment between the final and initial biopsies).

-

E_precursor is the enrichment of L-[1-¹³C]Valine in the precursor pool (typically plasma L-[1-¹³C]Valine enrichment at isotopic steady state).

-

t is the duration of the infusion in hours.

-

-

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes like this compound allows researchers to trace the path of carbon atoms through metabolic pathways. This provides a quantitative understanding of the activity of different pathways under various conditions. This compound can be used to study the biosynthesis of valine itself and its contribution to other metabolic processes.

Signaling Pathways and Metabolic Networks

L-Valine Biosynthesis Pathway

The biosynthesis of L-valine is a fundamental metabolic pathway in microorganisms and plants, starting from pyruvate. Tracing the incorporation of ¹³C from labeled precursors through this pathway provides insights into the regulation of amino acid metabolism.

Caption: L-Valine Biosynthesis Pathway.

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates a general workflow for a metabolic flux analysis experiment using a ¹³C-labeled substrate like L-Valine-1-¹³C.

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Relevance to Drug Development and Disease Research

Understanding how cells metabolize nutrients is critical in various disease states, particularly in cancer. The PI3K/Akt signaling pathway is a key regulator of cellular metabolism, promoting glucose uptake and glycolysis. While direct tracing of this specific signaling pathway with this compound is not commonly documented, studying the downstream metabolic effects using stable isotope tracers provides invaluable information on the metabolic reprogramming induced by such signaling cascades. This knowledge is essential for the development of novel therapeutic strategies that target cancer metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Valine - Wikipedia [en.wikipedia.org]

- 7. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Quality Specifications of L-Valine-1-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for L-Valine-1-13C, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document outlines the key quality attributes, detailed experimental protocols for their assessment, and the biological context of L-Valine in significant signaling pathways.

Quality and Purity Specifications

The quality of this compound is defined by a set of specifications that ensure its identity, purity, and suitability for its intended use in sensitive applications such as metabolic research, protein structure analysis, and as an internal standard in mass spectrometry. The following tables summarize the typical physical and chemical properties, as well as the purity specifications from various commercial suppliers.

Physical and Chemical Properties

| Property | Specification |

| Chemical Formula | C₄¹³CH₁₁NO₂ |

| Molecular Weight | 118.14 g/mol |

| CAS Number | 81201-85-6 |

| Appearance | White to off-white solid/crystalline powder |

| Melting Point | 295-300 °C (sublimes) |

| Optical Rotation | [α]20/D +27.5° (c = 8 in 6 M HCl)[1] |

| Solubility | Soluble in water, very slightly soluble in ethanol. |

Purity and Isotopic Enrichment Specifications

| Parameter | Specification | Source |

| Isotopic Purity (¹³C) | ≥ 99 atom % | [1][2] |

| Chemical Purity (Assay) | ≥ 98% (CP), ≥99.0% | [1][2] |

| Enantiomeric Purity | Specification not always listed, but crucial for biological applications. | - |

| Endotoxin | Endotoxin tested grades are available for specific applications. | [3] |

Experimental Protocols for Quality Assessment

Accurate and reliable analytical methods are essential for verifying the quality of this compound. This section provides detailed methodologies for the key experiments used to determine chemical purity, isotopic enrichment, and enantiomeric purity.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the presence of impurities other than the D-enantiomer.

-

Principle: The sample is separated by reverse-phase HPLC, and the components are detected by a suitable detector, typically a UV or charged aerosol detector (CAD).

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a buffered mobile phase).

-

Filter the solution through a 0.45 µm filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation of potential impurities.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV at a low wavelength (e.g., 210 nm) or CAD for universal detection.

-

-

Data Analysis: The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Isotopic Enrichment Analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This is the gold standard for determining the precise isotopic enrichment of ¹³C in the molecule.[4][5]

-

Principle: The amino acid is first derivatized to make it volatile. The derivative is then separated by gas chromatography, combusted to CO₂, and the isotopic ratio of ¹³C/¹²C in the CO₂ is measured by an isotope ratio mass spectrometer.[4]

-

Derivatization Protocol (N(O,S)-ethoxycarbonyl ethyl ester): [4][6]

-

Dry the sample containing this compound under a stream of nitrogen.

-

Add a solution of pyridine and ethyl chloroformate in a suitable solvent (e.g., ethanol/pyridine).

-

The reaction proceeds at room temperature.[6]

-

The resulting N(O,S)-ethoxycarbonyl ethyl ester derivative is then extracted into an organic solvent (e.g., hexane) for injection into the GC-C-IRMS.

-

-

GC-C-IRMS Conditions:

-

GC Column: A polar capillary column suitable for amino acid derivative separation.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to ensure the separation of the valine derivative from other compounds.

-

Combustion Furnace: Operates at a high temperature (e.g., 950 °C) with a copper oxide catalyst to convert the analyte to CO₂ and water.

-

IRMS: The mass spectrometer is tuned to detect m/z 44, 45, and 46, corresponding to the different isotopologues of CO₂.

-

-

Data Analysis: The isotopic enrichment is calculated from the measured isotope ratios and expressed as atom percent ¹³C.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

This method is critical to ensure that the product is the biologically active L-enantiomer and to quantify any D-valine impurity.[7]

-

Principle: The amino acid is derivatized with a reagent that allows for the separation of the resulting diastereomers on a chiral stationary phase. o-Phthalaldehyde (OPA) in the presence of a chiral thiol is a common derivatization agent.[7]

-

Derivatization Protocol (OPA/Chiral Thiol): [7]

-

Prepare a solution of the this compound sample.

-

Mix with a solution of OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.[8]

-

The reaction is rapid and the resulting diastereomeric isoindole derivatives are then separated by HPLC.

-

-

Chiral HPLC Conditions: [7]

-

Column: A chiral column, such as a Pirkle-type (e.g., Sumichiral OA-2500S) or a polysaccharide-based column (e.g., Chiralcel OD-3R).[7][9]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., with citric acid or sodium acetate). The composition is optimized for the best separation of the D- and L-valine derivatives.[8][9]

-

Flow Rate: Typically around 0.5 mL/min.[9]

-

Column Temperature: Controlled to ensure reproducible separation.

-

Detection: Fluorescence or UV detection, as the OPA derivative is highly fluorescent.[8]

-

-

Data Analysis: The enantiomeric purity is determined by calculating the percentage of the D-valine derivative peak area relative to the total peak area of both enantiomers.

Biological Significance and Signaling Pathways

L-Valine is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and energy metabolism. This compound is an invaluable tracer for studying these processes in vivo and in vitro.

L-Valine and the PI3K/Akt/mTOR Signaling Pathway

L-Valine is known to activate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[10][11]

Caption: L-Valine activates the PI3K/Akt/mTOR pathway, promoting protein synthesis and cell growth.

Catabolism of L-Valine and Integration with the TCA Cycle

The breakdown of L-Valine provides energy and metabolic intermediates. The carbon skeleton of L-Valine enters the Tricarboxylic Acid (TCA) cycle as succinyl-CoA.[12]

Caption: The catabolic pathway of L-Valine, leading to the formation of Succinyl-CoA for the TCA cycle.

Conclusion

The rigorous quality control of this compound, encompassing its chemical, isotopic, and enantiomeric purity, is paramount for its effective use in scientific research and drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to verify the specifications of their materials. Furthermore, understanding the role of L-Valine in key cellular signaling and metabolic pathways is essential for designing and interpreting experiments that utilize this powerful isotopic tracer.

References

- 1. L-缬氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Determination of 13C isotopic enrichment of valine and threonine by GC–C–IRMS after formation of the N(O,S)-ethoxycarbo… [ouci.dntb.gov.ua]

- 4. Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Synthesis Rate Measurement with L-Valine-1-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of protein synthesis rates is fundamental to understanding cellular growth, metabolism, and the response to various physiological and pathological conditions. Stable isotope tracers, such as L-Valine-1-13C, offer a powerful and safe method for quantifying protein kinetics in vivo. This document provides detailed application notes and protocols for measuring protein synthesis rates using this compound, aimed at researchers, scientists, and professionals in drug development.

This compound is a non-radioactive, stable isotope-labeled amino acid that can be incorporated into newly synthesized proteins. By measuring the rate of its incorporation, researchers can calculate the fractional synthetic rate (FSR) of proteins in various tissues, providing critical insights into the anabolic and catabolic balance. This technique is particularly valuable in studies of muscle physiology, nutrition, aging, and the efficacy of therapeutic interventions targeting protein metabolism.

Data Presentation: Quantitative Parameters for this compound Tracer Studies

The following table summarizes key quantitative data from various studies that have utilized this compound to measure protein synthesis rates. This allows for easy comparison of experimental parameters across different models and conditions.

| Parameter | Human Study Example | Animal Study Example (Piglet) | Reference |

| Tracer | This compound | This compound | [1][2] |

| Infusion Method | Primed Constant Infusion | Constant Infusion | [1][2] |

| Priming Dose | 1.5 mg/kg | Not specified | [1] |

| Infusion Rate | 1.5 mg/kg/h | 2 mg/kg/h | [1][2] |

| Infusion Duration | 7.5 hours | 6 hours | [1][2] |

| Tissue of Interest | Musculus tibialis anterior | Skeletal muscle | [1][2] |

| Precursor Pool Surrogate | α-ketoisovalerate (α-KIV) | Plasma L-[1-13C]valine | [1][2] |

| Analytical Method | Isotope Ratio Mass Spectrometry (IRMS) & Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) & GC/MS | [1][2] |

| Measured Fractional Synthetic Rate (FSR) | 0.043 ± 0.002 %/h (SE) | 0.052 ± 0.007 %/h | [1][2] |

| Tracer Enrichment in Precursor Pool (Tracer Mole Ratio) | Not specified | 0.0740 ± 0.0056 (in plasma) | [2] |

| Tracer Enrichment in Protein-Bound Pool (Tracer Mole Ratio) | Not specified | 0.000236 ± 0.000038 (in muscle protein) | [2] |

Experimental Protocols

This compound Infusion Protocol (Primed Constant Infusion)

This protocol is designed to achieve a rapid and stable isotopic enrichment of the precursor pool for protein synthesis.

Materials:

-

Sterile this compound (99 atom % 13C)

-

Sterile 0.9% saline solution

-

Infusion pump

-

Catheters for venous access

Procedure:

-

Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).

-

Catheter Placement: Insert a catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which is heated to obtain arterialized-venous blood samples.

-

Priming Dose Calculation: The priming dose is administered to rapidly raise the isotopic enrichment of the precursor pool to the expected steady-state level. A common priming dose is equivalent to 60-90 minutes of the constant infusion rate. For a 1.5 mg/kg/h infusion, a priming dose of 1.5 mg/kg is appropriate.[1]

-

Tracer Preparation: Dissolve the calculated priming and infusion doses of this compound in sterile 0.9% saline. The solution should be passed through a sterile filter before administration.

-

Administration:

-

Administer the priming dose as a bolus injection over 2-3 minutes.

-

Immediately following the priming dose, begin the constant infusion using an infusion pump at the predetermined rate (e.g., 1.5 mg/kg/h).[1]

-

-

Blood Sampling: Collect arterialized-venous blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor the isotopic enrichment of plasma this compound and ensure a steady state is achieved.

-

Tissue Biopsy: Obtain tissue biopsies at the beginning and end of the steady-state period to measure the incorporation of this compound into tissue proteins.

Muscle Biopsy Collection and Processing

Materials:

-

Bergström biopsy needle

-

Lidocaine (local anesthetic)

-

Sterile surgical supplies

-

Liquid nitrogen

-

Pre-chilled mortars and pestles

-

Homogenization buffer

-

Centrifuge

Procedure:

-

Biopsy Site Preparation: Prepare the skin over the target muscle (e.g., vastus lateralis) using a sterile technique and administer a local anesthetic.

-

Biopsy Collection: Make a small incision and obtain a muscle sample (typically 50-100 mg) using a Bergström biopsy needle.[3]

-

Sample Handling: Immediately rinse the muscle tissue with cold saline to remove any blood, blot it dry, and then freeze it in liquid nitrogen.[3] Store samples at -80°C until analysis.

-

Protein Extraction and Hydrolysis:

-

Grind the frozen muscle tissue to a fine powder under liquid nitrogen.[4]

-

Homogenize the powdered tissue in a suitable buffer to precipitate proteins.

-

Centrifuge the homogenate to pellet the protein.

-

Wash the protein pellet multiple times to remove free amino acids.

-

Hydrolyze the protein pellet (e.g., with 6 M HCl at 110°C for 24 hours) to release individual amino acids.[4]

-

Sample Analysis by GC/C/IRMS

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a highly sensitive method for determining the 13C enrichment of valine in both the precursor pool (plasma) and the protein-bound pool (tissue hydrolysate).

Procedure:

-

Amino Acid Derivatization: The amino acids in the plasma and tissue hydrolysates need to be derivatized to make them volatile for gas chromatography. A common method is the formation of N-acetyl methyl esters (NACME).[5]

-

GC Separation: Inject the derivatized sample into a gas chromatograph to separate the individual amino acids.

-

Combustion: The separated amino acids are then combusted at a high temperature (e.g., 1000°C) in a furnace to convert them into CO2 gas.[5]

-

IRMS Analysis: The CO2 gas is introduced into an isotope ratio mass spectrometer, which measures the ratio of 13CO2 to 12CO2. This ratio is used to determine the 13C enrichment of the valine.

Calculation of Fractional Synthetic Rate (FSR)

The FSR of protein is calculated using the following formula:

FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

Where:

-

E_p1 and E_p2 are the 13C enrichments of protein-bound valine at two time points (from the two biopsies).

-

E_precursor is the average 13C enrichment of the precursor pool (e.g., plasma this compound or its ketoacid, α-KIV) during the time between the biopsies.

-

t is the time in hours between the two biopsies.

Visualizations

Experimental Workflow

Caption: Experimental workflow for measuring muscle protein synthesis.

mTOR Signaling Pathway in Protein Synthesis Regulation

Caption: The mTOR signaling pathway and its role in regulating protein synthesis.

References

- 1. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 5. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

Application Notes and Protocols: NMR Spectroscopy Applications of L-Valine-1-13C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the uses of L-Valine-1-13C in Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful isotopic labeling strategy offers specific insights into metabolic pathways, protein structure and dynamics, and drug-protein interactions. The following sections detail the core applications, complete with experimental protocols, quantitative data, and visual workflows to facilitate the integration of this compound into your research.

Application 1: Metabolic Flux Analysis

Stable isotope tracing with compounds like this compound is a cornerstone for quantifying the rates (fluxes) of metabolic pathways in living systems.[1][2][3][4] By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites, providing a dynamic view of cellular metabolism. This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of the disease.[5][6][7][8]

Signaling Pathway: Branched-Chain Amino Acid (BCAA) Catabolism

L-Valine, an essential branched-chain amino acid, is a key nutrient for cells. Its catabolism provides energy and building blocks for other macromolecules. The initial steps of BCAA catabolism are shared among leucine, isoleucine, and valine.[9] Tracking the fate of the 1-13C carbon from L-Valine provides quantitative data on the activity of this pathway.[10][11]

Experimental Protocol: 13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the general steps for a 13C-MFA experiment using this compound.

1. Cell Culture and Isotope Labeling:

-

Culture cells of interest in a defined medium.

-

For the experimental group, replace the standard L-Valine in the medium with this compound at the same concentration.

-

Grow cells for a sufficient period to achieve isotopic steady state, where the labeling of intracellular metabolites is stable. This duration should be determined empirically for the specific cell line and growth conditions.[12]

2. Metabolite Extraction:

-

Harvest the cells rapidly to quench metabolic activity. This is often done by flash-freezing in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Separate the polar metabolite-containing supernatant from the cell debris by centrifugation.

3. NMR Sample Preparation:

-

Lyophilize the polar metabolite extract.

-

Reconstitute the dried extract in a deuterated NMR buffer (e.g., D2O with a known concentration of a reference standard like DSS or TSP).[13][14][15]

-

Adjust the pH to ensure consistency across samples.

4. NMR Data Acquisition:

-

Acquire 1D 1H and 1D 13C NMR spectra.

-

For more detailed analysis and to resolve overlapping signals, acquire 2D NMR spectra such as 1H-13C HSQC.

5. Data Analysis and Flux Calculation:

-

Identify and quantify the 13C labeling patterns in valine and its downstream metabolites.

-

Use metabolic modeling software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and calculate the metabolic fluxes.[2]

Quantitative Data

The following table presents hypothetical, yet representative, data from a 13C-MFA experiment comparing a control cell line to a cancer cell line.

| Metabolite | Isotope | Control Cells: 13C Enrichment (%) | Cancer Cells: 13C Enrichment (%) |

| L-Valine | 1-13C | 95.2 ± 1.5 | 96.1 ± 1.2 |

| Succinyl-CoA | Derived from Valine | 15.3 ± 2.1 | 35.8 ± 3.4 |

| Citrate | Derived from Valine | 5.1 ± 0.8 | 12.5 ± 1.9 |

Data are presented as mean ± standard deviation.

Application 2: Protein Structure and Dynamics

Selective labeling of amino acids with 13C is a powerful technique for simplifying complex NMR spectra of proteins, enabling the study of large proteins and protein complexes.[16][17][18] L-Valine is often a target for such strategies due to its frequent presence in the hydrophobic cores of proteins.

Experimental Workflow: Selective Labeling for Protein NMR

Experimental Protocol: Selective Methyl Group Labeling

This protocol describes the selective labeling of valine methyl groups, a common strategy to probe protein structure and dynamics.

1. Protein Expression:

-

Transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

-

Grow the bacterial culture in a minimal medium (e.g., M9) containing 15N-ammonium chloride as the sole nitrogen source and deuterated glucose (if a deuterated background is desired).

-

Shortly before inducing protein expression (e.g., with IPTG), add the 13C-labeled precursor. For selective labeling of valine (and leucine) methyl groups, [3,3'-13C]-α-ketoisovalerate is commonly used.[19][20][21]

2. Protein Purification:

-

Harvest the cells by centrifugation and lyse them.

-

Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

3. NMR Sample Preparation:

-

Exchange the purified protein into a deuterated NMR buffer.

-

Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).

4. NMR Data Acquisition:

-

Acquire a 2D 1H-13C HSQC spectrum. This experiment correlates the 13C nuclei with their directly attached protons, resulting in a simplified spectrum showing only the signals from the labeled methyl groups.[22]

-

Typical acquisition parameters on a 600 MHz spectrometer might include:

-

Spectral widths of ~16 ppm in the 1H dimension and ~25 ppm in the 13C dimension.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

5. Data Analysis:

-

Process the spectrum using NMR software (e.g., TopSpin, NMRPipe).

-

The resulting spectrum will show a set of well-resolved peaks, each corresponding to a specific valine (or leucine) methyl group in the protein.

Quantitative Data

The chemical shifts of the methyl groups are highly sensitive to their local environment.

| Protein | Valine Residue | Methyl Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Ubiquitin | Val5 | γ1 | 0.15 | 21.3 |

| γ2 | 0.28 | 20.8 | ||

| Val17 | γ1 | -0.05 | 20.1 | |

| γ2 | 0.54 | 22.5 | ||

| Val26 | γ1 | 0.81 | 21.9 | |

| γ2 | 0.75 | 21.5 |

Note: These are representative chemical shift values and can vary depending on the specific protein and experimental conditions.

Application 3: Drug Development and Screening

NMR spectroscopy is a powerful tool in drug discovery for identifying and characterizing ligand binding to protein targets.[23][24] Selectively labeling a protein with this compound (or more commonly, its precursors for methyl labeling) can significantly enhance the sensitivity and resolution of these screening experiments.

Logical Relationship: NMR-Based Fragment Screening

Experimental Protocol: 1H-13C HSQC Titration

This protocol outlines how to screen for ligand binding by monitoring changes in the NMR spectrum of a selectively labeled protein.

1. Labeled Protein Preparation:

-

Prepare a sample of the target protein with 13C-labeled valine methyl groups as described in the protocol for "Selective Methyl Group Labeling."

2. NMR Sample Preparation:

-

Dissolve the lyophilized labeled protein in a suitable NMR buffer to a final concentration of approximately 20-50 µM.[23]

-

Prepare a concentrated stock solution of the compound to be tested in the same buffer (or a compatible solvent like DMSO-d6).

3. NMR Data Acquisition:

-

Acquire a reference 2D 1H-13C HSQC spectrum of the protein alone.

-

Add a small aliquot of the compound stock solution to the protein sample to achieve the desired final concentration (e.g., in a 1:1 or 1:10 protein-to-ligand molar ratio).

-

Acquire another 2D 1H-13C HSQC spectrum after each addition of the compound.

4. Data Analysis:

-

Overlay the reference spectrum with the spectra containing the ligand.

-

Analyze the spectra for chemical shift perturbations (changes in the position of the peaks). Significant and specific chemical shift changes are indicative of binding.

-

The magnitude of the chemical shift perturbation can be used to map the binding site on the protein and to estimate the binding affinity (Kd).

Quantitative Data

The table below shows example data from an NMR titration experiment.

| Valine Residue | Methyl Group | Δδ (ppm) without Ligand | Δδ (ppm) with Ligand | Chemical Shift Perturbation (ppm) |

| Val35 | γ1 | 0.45 | 0.68 | 0.23 |

| γ2 | 0.32 | 0.51 | 0.19 | |

| Val78 | γ1 | 0.12 | 0.13 | 0.01 |

| γ2 | 0.25 | 0.25 | 0.00 | |

| Val92 | γ1 | 0.61 | 0.89 | 0.28 |

| γ2 | 0.55 | 0.78 | 0.23 |

A large chemical shift perturbation for specific residues (e.g., Val35 and Val92) suggests they are at or near the ligand-binding site.

By leveraging the specificity and sensitivity of NMR with this compound labeling, researchers can gain deep insights into cellular metabolism, protein structure, and molecular interactions, accelerating research and development in the life sciences.

References

- 1. Central Login - Loading Session Information [idp.kuleuven.be]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurisotop.com [eurisotop.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 12. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pure.psu.edu [pure.psu.edu]

- 16. meihonglab.com [meihonglab.com]

- 17. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mr.copernicus.org [mr.copernicus.org]

- 21. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 23. researchgate.net [researchgate.net]

- 24. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

Application Notes: GC-MS Analysis of L-Valine-1-13C for Metabolic Research

Introduction

L-Valine-1-13C is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) L-Valine. It serves as a crucial tracer in metabolic research to investigate a variety of physiological and pathophysiological processes. By tracing the incorporation and transformation of this compound, researchers can quantitatively assess protein synthesis rates, amino acid metabolism, and the flux through related metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the detection and quantification of 13C-labeled compounds, offering high sensitivity and specificity. This document provides detailed protocols for the analysis of this compound in biological samples using GC-MS.

Applications

-

Measurement of Protein Fractional Synthetic Rates (FSR): this compound is used to determine the rate of protein synthesis in various tissues, such as skeletal muscle.[1]

-

Metabolic Flux Analysis (MFA): As a precursor in several metabolic pathways, this compound can be used to trace the flow of carbon through central metabolic routes.

-

Amino Acid Catabolism Studies: The breakdown of L-Valine can be monitored to understand BCAA catabolism in health and disease states like obesity and diabetes.[2]

-

Drug Development: Stable isotope-labeled compounds like this compound are utilized as tracers in pharmacokinetic and pharmacodynamic studies during the drug development process.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data from a study utilizing L-[1-13C]valine infusion in piglets to measure protein fractional synthetic rates.[1]

| Parameter | Value (mean ± SEM) | Analytical Method |

| L-[1-13C]valine infusion rate | 2 mg kg-1 h-1 | - |

| Tracer mole ratio in plasma at isotopic steady state | 0.0740 ± 0.0056 | GC/MS |

| Tracer mole ratio in muscle protein fraction at 6 h | 0.000236 ± 0.000038 | GC/C/IRMS |

| Protein fractional synthetic rate in skeletal muscle | 0.052 ± 0.007% h-1 | Calculated |

| Limit of quantitation for L-[1-13C]valine tracer mole ratio | 0.0002 | GC/C/IRMS |

Experimental Protocols

A critical step in the GC-MS analysis of amino acids is their chemical modification (derivatization) to increase their volatility.[4] Several derivatization methods are available, and the choice depends on the specific analytical requirements.

Protocol 1: N-methoxycarbonylmethyl (MCM) Ester Derivatization

This method is rapid and provides good separation of branched-chain amino acids.[1]

Materials:

-

Methanol

-

Methyl chloroacetate

-

Triethylamine

-

Internal Standard (e.g., L-[15N]valine)

-

Sample containing L-Valine (e.g., plasma, protein hydrolysate)

Procedure:

-

Sample Preparation: For protein hydrolysates, hydrolyze the protein using 6 M HCl at 150 °C for 70 minutes.[5] For plasma samples, deproteinize by adding an equal volume of methanol, vortex, and centrifuge to remove precipitated proteins.

-

Drying: Transfer an aliquot of the supernatant or hydrolysate to a reaction vial and dry completely under a stream of nitrogen gas.

-

Derivatization:

-

Add 100 µL of a 1:4 (v/v) mixture of methyl chloroacetate and methanol.

-

Add 20 µL of triethylamine.

-

Vortex the mixture and heat at 70°C for 30 minutes.

-

-

Extraction: After cooling, add 100 µL of saturated sodium bicarbonate solution and 200 µL of ethyl acetate. Vortex and centrifuge.

-

Analysis: Transfer the upper organic layer to a GC-MS vial for analysis.

Protocol 2: N-acetyl methyl esters (NACME) Derivatization

This is another common derivatization method for amino acids.[5]

Materials:

-

1.85 M acidified methanol

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Trimethylamine

-

Acetone

-

Ethyl acetate

-

Saturated NaCl solution

Procedure:

-

Sample Preparation and Drying: Follow steps 1 and 2 from Protocol 1.

-

Esterification: Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour. Evaporate the remaining methanol under nitrogen.

-

Reagent Removal: Add 250 µL of DCM and evaporate under nitrogen to remove excess reagents.

-

Acetylation: Add 1 mL of a 1:2:5 (v/v/v) mixture of acetic anhydride, trimethylamine, and acetone. Heat at 60°C for 10 minutes. Evaporate the reagents under nitrogen.

-

Extraction: Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution. Vortex and separate the phases. Discard the aqueous phase and dry the ethyl acetate layer under nitrogen.

-

Reconstitution: Reconstitute the sample in a suitable volume of ethyl acetate for GC-MS analysis.

GC-MS Parameters

The following are general GC-MS parameters that can be adapted for the specific instrument and column used.

-

Gas Chromatograph: Thermo Trace GC 1310 or similar.[5]

-

Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.[5]

-

Injection: 1 µL, splitless at 260 °C.[5]

-

Carrier Gas: Helium at a constant flow of 2 mL/min.[5]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 min.

-

Ramp 1: 15 °C/min to 140 °C, hold for 4 min.

-

Ramp 2: 12 °C/min to 240 °C, hold for 5 min.

-

Ramp 3: 8 °C/min to 255 °C, hold for 35 min.[5]

-

-

Mass Spectrometer: Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer or a quadrupole mass spectrometer.[5]

-

Ionization: Electron Ionization (EI) at 70 eV.

-